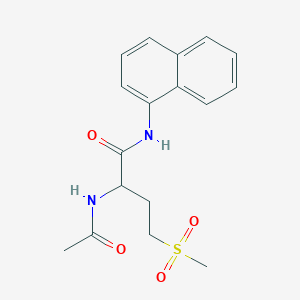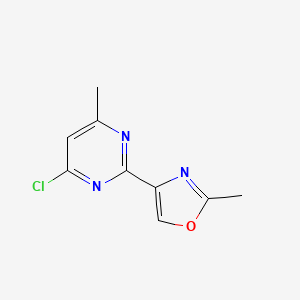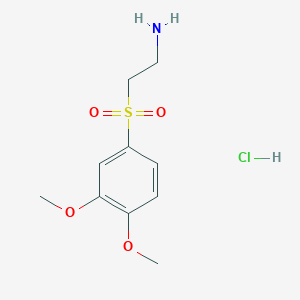
3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a pyrazole ring, an azetidine ring, and an oxazolidine-2,4-dione moiety
Wirkmechanismus
Target of action
Pyrazoles and oxazolidinediones have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to bind with high affinity to multiple receptors .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrazole derivatives exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
The biochemical pathways affected by these compounds can also be diverse. For instance, some pyrazole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Result of action
The molecular and cellular effects of these compounds can be diverse, depending on their specific structure and the biological targets they interact with. For instance, some pyrazole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common route starts with the preparation of 1,5-dimethyl-1H-pyrazole, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions involving appropriate precursors. Finally, the oxazolidine-2,4-dione moiety is introduced through a cyclization reaction involving a suitable diol and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives and azetidine-containing molecules. Examples include:
- 1,5-dimethyl-1H-pyrazole
- Azetidine-2-carboxylic acid
- Oxazolidine-2,4-dione derivatives
Uniqueness
What sets 3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione apart is its unique combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields .
Eigenschaften
IUPAC Name |
3-[[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-8-3-10(14-15(8)2)12(19)16-4-9(5-16)6-17-11(18)7-21-13(17)20/h3,9H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGRIGPDMRDSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2693006.png)




![N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2693016.png)
![6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile](/img/structure/B2693017.png)




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)

